Phosphine oxide, bis(2-methoxyphenyl)-

Vue d'ensemble

Description

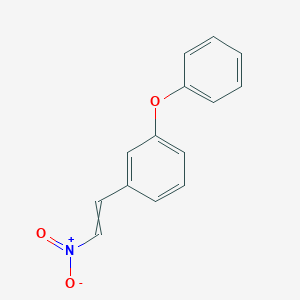

Phosphine oxide, bis(2-methoxyphenyl)- is a type of phosphine oxide. Phosphine oxides are compounds that contain a phosphorus atom bonded to an oxygen atom and three other groups . They are widely used in various applications, including as photoinitiators in the preparation of dental composites and as large band-gap materials used to host blue TADF-based OLEDs .

Synthesis Analysis

The synthesis of phosphine oxide, bis(2-methoxyphenyl)- involves several steps. One common method involves the reaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach has been used to synthesize a wide variety of phosphines, including bis(2-methoxyphenyl)(2,4-dibromophenyl)phosphine .Molecular Structure Analysis

The molecular structure of phosphine oxide, bis(2-methoxyphenyl)- can be analyzed using various spectroscopic techniques, including H-1, C-13, and P-31 NMR spectroscopy . Single-crystal X-ray analysis can also be applied for structure elucidation .Chemical Reactions Analysis

Phosphine oxide, bis(2-methoxyphenyl)- can participate in various chemical reactions. For example, it can be used in Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of phosphine oxide, bis(2-methoxyphenyl)- can be determined using various analytical techniques. For example, its molecular formula is CHOP, its average mass is 322.337 Da, and its monoisotopic mass is 322.112274 Da .Applications De Recherche Scientifique

Synthesis and Characterization

- Methoxyphenyl Substituted Bis(picolyl)phosphines and Phosphine Oxides : These compounds have been synthesized and characterized by NMR spectroscopy and X-ray analysis. They are important for understanding the molecular structure of similar phosphine oxides (Hettstedt et al., 2016).

Analytical Applications

- Serotonin-Selective Membrane Electrodes : Phosphine oxides, such as tris(2-ethylhexyl)phosphine oxide, have been used to construct serotonin-selective membrane electrodes. These electrodes exhibit remarkable selectivity and sensitivity for serotonin detection (Ueda et al., 2006).

Quantum Chemical Studies

- Study of 2-Phosphinylphenol Derivatives : Quantum chemical studies have been conducted to understand the chemical behavior of phosphine oxides, including bis(2-methoxyphenyl)phenylphosphine oxide. These studies provide insight into the chemical shifts and bonding in such compounds (Levy et al., 1999).

Electroluminescence and Photophysical Properties

- Novel Light-Emitting Ternary Eu3+ Complexes : Phosphine oxides have been used in designing light-emitting complexes for electroluminescence. These complexes are notable for their strong absorption and efficient energy transfer (Xu et al., 2010).

Oxidation Agent

- Bis (p-methoxyphenyl) selenoxide as Oxidizing Agent : Phosphine oxides, such as bis(p-methoxyphenyl) selenoxide, have been found useful as oxidizing agents in various chemical reactions (Otsubo & Ogura, 1986).

Coordination Chemistry

- Lanthanum Complexes with Phosphide Ligands : Phosphine oxides, including those with bis(o-methoxyphenyl)phosphide ligands, have been used to prepare complexes with lanthanides, contributing to coordination chemistry (Aspinall et al., 1993).

Polymer Science

- Synthesis of Phosphine Oxide-Containing Polymers : Phosphine oxides have been utilized in the synthesis of polymers with special properties like low glass transition temperature and high char yield (Türel et al., 2013).

Chemical Rearrangements

- (2-Hydroxyphenylmethylene)bis(phosphine oxides) Rearrangement : These compounds undergo rearrangements under certain conditions, which is important for understanding their chemical behavior (Bovin et al., 1994).

Chiral Synthesis

- Chiral Synthesis Involving Phosphine Oxides : Optically active phosphine oxides have been used to synthesize chiral compounds, contributing to the field of stereoselective synthesis (Harmat & Warren, 1990).

Flame Retardant Properties

- Flame Retardant Bis(4-carboxyphenyl) Phenyl Phosphine Oxide : This novel phosphorous flame retardant, first prepared in the 1990s, has potential for further development and application in materials science (Peng, 2006).

Safety And Hazards

Orientations Futures

The future directions in the research and application of phosphine oxide, bis(2-methoxyphenyl)- could involve the design of new phosphines of various structures and the tuning of their properties . The use of phosphines in organocatalysis and asymmetric organocatalysis is a major field of application after metal-complex catalysis .

Propriétés

IUPAC Name |

bis(2-methoxyphenyl)-oxophosphanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3P/c1-16-11-7-3-5-9-13(11)18(15)14-10-6-4-8-12(14)17-2/h3-10H,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYXORYWUKRJEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1[P+](=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3P+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458428 | |

| Record name | Phosphine oxide, bis(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphine oxide, bis(2-methoxyphenyl)- | |

CAS RN |

71360-04-8 | |

| Record name | Phosphine oxide, bis(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3056344.png)